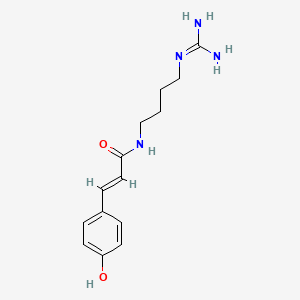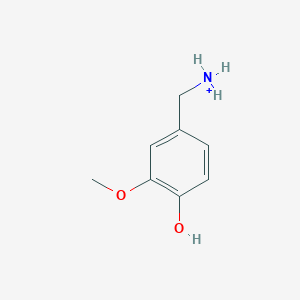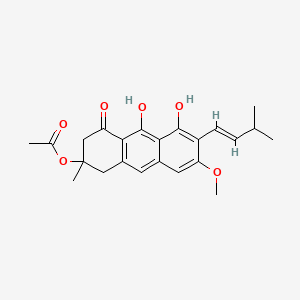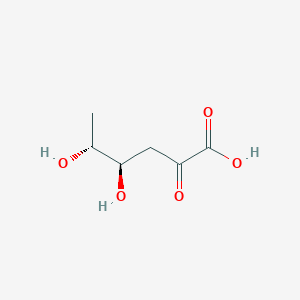
p-Coumaroylagmatine
Übersicht
Beschreibung
P-Coumaroylagmatine is a member of the class of cinnamamides obtained by formal condensation of the carboxy group of 4-coumaric acid with the primary amino group of agmatine. It is a member of guanidines, a member of phenols and a member of cinnamamides .
Synthesis Analysis
P-Coumaroylagmatine is synthesized through a series of enzymes, such as ansA and ADC . It is also synthesized by the formal condensation of the carboxy group of 4-coumaric acid with the primary amino group of agmatine .Molecular Structure Analysis
The molecular formula of p-Coumaroylagmatine is C14H20N4O2 . It has an average mass of 276.334 Da and a monoisotopic mass of 276.158630 Da .Chemical Reactions Analysis
P-Coumaroylagmatine metabolites were up-regulated through a series of enzymes, such as ansA and ADC . The level of p-Coumaroylagmatine decreased more than 30-fold in certain comparisons .Physical And Chemical Properties Analysis
P-Coumaroylagmatine has a density of 1.21±0.1 g/cm3 . Its pKa value is 9.74±0.30 .Wissenschaftliche Forschungsanwendungen
Nyctinastic Plant Movement
- Leaf-Opening Substance in Albizzia julibrissin : p-Coumaroylagmatine has been isolated from Albizzia julibrissin, a nyctinastic plant, as a leaf-opening substance. It is effective for opening the plant leaves at specific concentrations at night. The balance between this substance and an unknown leaf-closing factor seems to control the nyctinastic movement in this plant (Ueda et al., 1998).
Biochemical Reactions in Plants
- Oxidation in Barley Seedling Extracts : p-Coumaroylagmatine undergoes oxidation in the presence of hydrogen peroxide in barley seedling extracts, forming various products including hordatine A. This process is modulated by the presence of thiols and ascorbate (Negrel & Smith, 1984).
- Hydroxycinnamic Acid Amides in Barley : p-Coumaroylagmatine, as a hydroxycinnamic acid amide, accumulates in barley in response to fungal pathogens, suggesting its role in plant defense mechanisms (Ogura et al., 2001).
Metabolism and Transformation
- Metabolism in Mice and Human Gut Microbiota : p-Coumaroylagmatine is extensively metabolized in mice and by human gut microbiota, generating bioactive metabolites. This suggests potential applications as biomarkers for whole grain barley intake (Wang & Sang, 2022).
Application in Synthetic Biology
- Metabolic-Flow Switching in Bamboo Cells : The concept of "rational metabolic-flow switching" has been applied using bamboo suspension cells to produce p-Coumaroylagmatine. This approach highlights the potential of plant cell cultures in producing secondary metabolites (Nomura et al., 2018).
Other Applications
- Accumulation Under Stress : In winter wheat, the accumulation of p-Coumaroylagmatine increases under snow cover, suggesting a protective role against snow mold and relation to winter stress (Jin et al., 2003).
- Antifungal and Antimicrobial Properties : p-Coumaroylagmatine exhibits antifungal activity, as observed in barley leaf epidermal reactions to fungal pathogens (von Röpenack et al., 1998).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
P-Coumaroylagmatine has been found to play a significant role in the cold resistance of wheat . Future research could focus on its role in other stress responses in plants. Additionally, its metabolism in mice and by human gut microbiota has been studied, providing valuable molecular information and new genetic engineering clues for further study on plant resistance to cold stress .
Eigenschaften
IUPAC Name |
(E)-N-[4-(diaminomethylideneamino)butyl]-3-(4-hydroxyphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c15-14(16)18-10-2-1-9-17-13(20)8-5-11-3-6-12(19)7-4-11/h3-8,19H,1-2,9-10H2,(H,17,20)(H4,15,16,18)/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIHYQWCLCDMMI-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NCCCCN=C(N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NCCCCN=C(N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-Hydroxycinnamoylagmatine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033460 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
7295-86-5 | |
| Record name | 4-Hydroxycinnamoylagmatine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033460 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
215 - 217 °C | |
| Record name | 4-Hydroxycinnamoylagmatine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033460 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5'-O-[(S)-{[(S)-{[(2R,3R,4S)-3,4-Dihydroxypyrrolidin-2-YL]methoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]adenosine](/img/structure/B1236492.png)


![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-2,6-dimethyl-5-methylidenehept-2-enethioate](/img/structure/B1236499.png)

![2-[2-[[[1-(1H-imidazol-5-ylsulfonyl)-3-piperidinyl]-oxomethyl]amino]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B1236503.png)

![2-[5-[(Z)-(5,7-dimethyl-1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B1236505.png)





